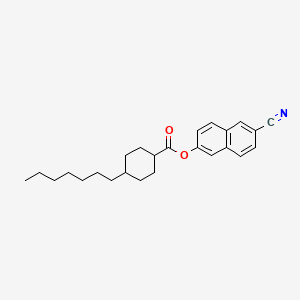![molecular formula C16H19N3O B2728231 3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2175978-55-7](/img/structure/B2728231.png)
3-Cyclopropylidene-8-(5-methylpyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned seems to be a complex organic molecule that contains a pyrazine derivative and a bicyclo[3.2.1]octane structure . Pyrazine derivatives are known to be used as flavorings in food and feed for animals . Bicyclo[3.2.1]octane is a highly strained ring system that is difficult to synthesize .
Synthesis Analysis
Due to the high strain energy, molecules with trans-fused bicyclo[3.3.0]octane ring systems are very difficult to synthesize, and there are very few approaches to access them .Molecular Structure Analysis
The molecular structure of such a compound would likely be complex due to the presence of the bicyclo[3.2.1]octane structure and the pyrazine derivative. Detailed analysis would require specific computational chemistry methods .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Analogues Development
A study presented an efficient synthesis route for 8-Methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, highlighting amide activation and cyclization techniques. This method facilitated the creation of several 3-substituted analogues, showcasing the versatility of azabicyclo[3.2.1]octane frameworks in receptor affinity modulation (Singh et al., 2007).
Cycloaddition Reactions and Functionalized Derivatives
Lewis acid catalyzed formal [3+2] cycloadditions of 1-azadienes with donor-acceptor cyclopropanes were developed to synthesize imine functionalized cyclopentanes and pyrrolidine derivatives. This process enabled the generation of pharmaceutically relevant azabicyclo[3.2.1]octane derivatives, underscoring the synthetic utility of these structures in medicinal chemistry (Verma & Banerjee, 2017).
Novel Structural Moieties from Marine-Derived Fungi
Research on marine-derived fungi led to the discovery of variecolortins A-C, compounds with a 2-oxa-7-azabicyclo[3.2.1]octane core. This finding highlights the structural diversity accessible through natural product synthesis and the potential biological activities of such unique frameworks (Zhong et al., 2018).
Ring-Expanding Cycloisomerization Approaches
A study demonstrated an enantioselective ring-expanding cycloisomerization method for creating bicyclo[4.2.0]octanes from cyclopropylidene-bearing 1,5-enynes. This approach is pivotal for constructing biologically active natural products, emphasizing the relevance of cyclopropylidene modifications in synthetic organic chemistry (Zheng, Felix, & Gagné, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-8-18-15(9-17-10)16(20)19-13-4-5-14(19)7-12(6-13)11-2-3-11/h8-9,13-14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQAYVVMBMREEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(=C4CC4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2728148.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)
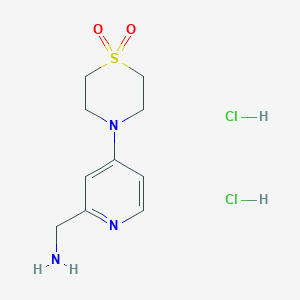

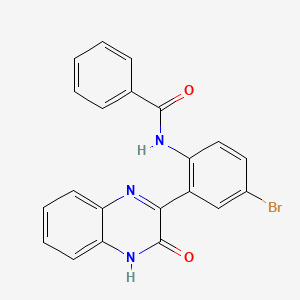
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2728155.png)
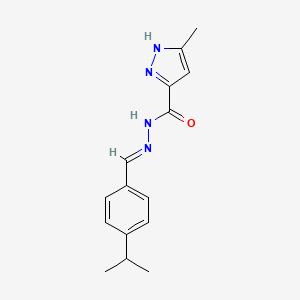
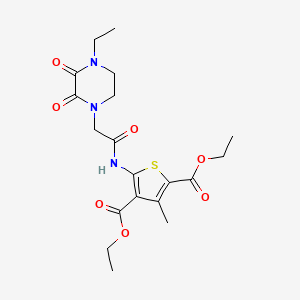
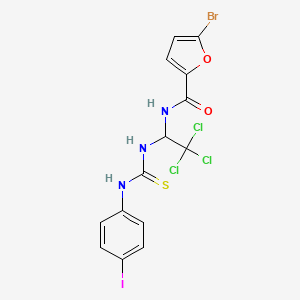
![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)


